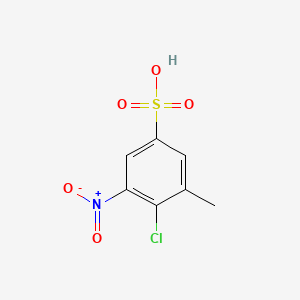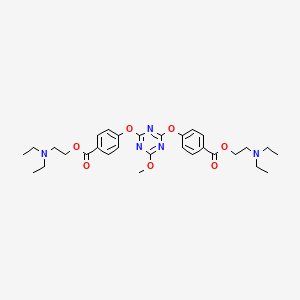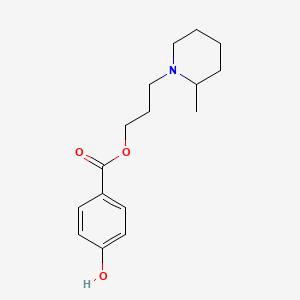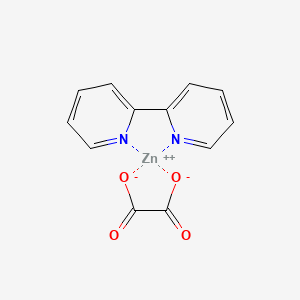
zinc;oxalate;2-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc; oxalate; 2-pyridin-2-ylpyridine: is a complex compound that involves zinc ions coordinated with oxalate and 2-pyridin-2-ylpyridine ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Zinc(II) complexes with 2,2'-bipyridine can be synthesized directly from multicomponent mixtures. The reaction typically involves mixing zinc salts with 2-pyridin-2-ylpyridine and oxalate under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves scaling up the direct synthesis method, ensuring precise control over reaction conditions to achieve high purity and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to alter the oxidation state of zinc within the complex.
Substitution: Substitution reactions may involve the replacement of ligands within the complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized zinc complexes with altered ligand environments.
Reduction: Reduced zinc complexes with different oxidation states.
Substitution: Substituted zinc complexes with new ligands.
Scientific Research Applications
Chemistry: This compound is used as a catalyst in organic synthesis, particularly in aldol reactions. Biology: Medicine: The compound is being explored for its medicinal properties, including anti-fibrosis activity. Industry: It is used in material science for the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through coordination to zinc ions, which can interact with various biological targets. The molecular pathways involved include binding to enzymes and receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Zinc(II) complexes with 2,2'-bipyridine: These complexes are similar in structure but differ in ligand environment and coordination geometry.
Zinc(II) complexes with 1,10-phenanthroline: These complexes have different ligands but share similar coordination chemistry.
Uniqueness: Zinc; oxalate; 2-pyridin-2-ylpyridine is unique due to its specific combination of ligands, which imparts distinct chemical and biological properties compared to other zinc complexes.
Properties
Molecular Formula |
C12H8N2O4Zn |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
zinc;oxalate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C2H2O4.Zn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3-1(4)2(5)6;/h1-8H;(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
HZDXKTHDONIFNS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(=O)(C(=O)[O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



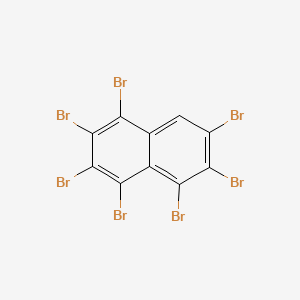


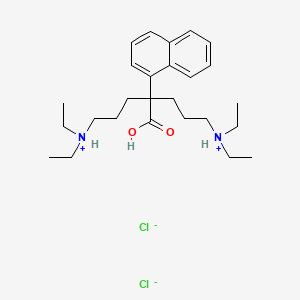
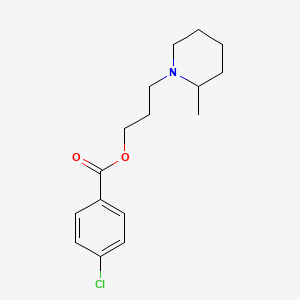
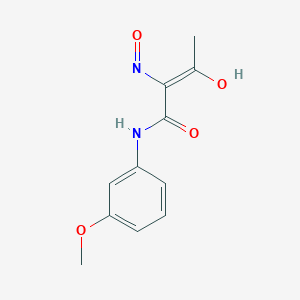
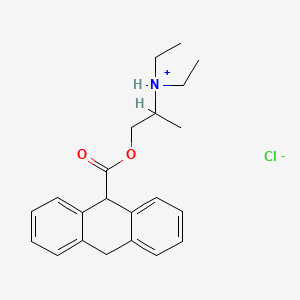
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
